molecular formula C15H12ClN3O3 B11971826 4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-chlorobenzoate

4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-chlorobenzoate

Cat. No.: B11971826
M. Wt: 317.72 g/mol
InChI Key: HKCUOCGBQOBXSZ-GIJQJNRQSA-N
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Description

4-(2-(AMINOCARBONYL)CARBOHYDRAZONOYL)PHENYL 4-CHLOROBENZOATE is a complex organic compound with the molecular formula C15H12ClN3O3 It is known for its unique chemical structure, which includes an aminocarbonyl group, a carbohydrazonoyl group, and a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(AMINOCARBONYL)CARBOHYDRAZONOYL)PHENYL 4-CHLOROBENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzoic acid with hydrazine hydrate to form 4-chlorobenzohydrazide. This intermediate is then reacted with 4-aminobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

4-(2-(AMINOCARBONYL)CARBOHYDRAZONOYL)PHENYL 4-CHLOROBENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorobenzoate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

4-(2-(AMINOCARBONYL)CARBOHYDRAZONOYL)PHENYL 4-CHLOROBENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-(AMINOCARBONYL)CARBOHYDRAZONOYL)PHENYL 4-CHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The aminocarbonyl and carbohydrazonoyl groups play a crucial role in its biological activity. These groups can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

4-(2-(AMINOCARBONYL)CARBOHYDRAZONOYL)PHENYL 4-CHLOROBENZOATE can be compared with other similar compounds, such as:

  • 4-(2-(AMINOCARBONYL)CARBOHYDRAZONOYL)PHENYL 2-CHLOROBENZOATE
  • 4-(2-(AMINOCARBONYL)CARBOHYDRAZONOYL)PHENYL 2-BROMOBENZOATE
  • 4-(2-(AMINOCARBONYL)CARBOHYDRAZONOYL)PHENYL 4-ETHOXYBENZOATE

These compounds share similar structural features but differ in the substituents attached to the phenyl and benzoate groups. The uniqueness of 4-(2-(AMINOCARBONYL)CARBOHYDRAZONOYL)PHENYL 4-CHLOROBENZOATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H12ClN3O3

Molecular Weight

317.72 g/mol

IUPAC Name

[4-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C15H12ClN3O3/c16-12-5-3-11(4-6-12)14(20)22-13-7-1-10(2-8-13)9-18-19-15(17)21/h1-9H,(H3,17,19,21)/b18-9+

InChI Key

HKCUOCGBQOBXSZ-GIJQJNRQSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)N)OC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)N)OC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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